molecular formula C7H6N4O B13692365 5-Amino-3-(4-pyridazinyl)isoxazole

5-Amino-3-(4-pyridazinyl)isoxazole

Cat. No.: B13692365
M. Wt: 162.15 g/mol
InChI Key: FBLQRYBLXKCOSV-UHFFFAOYSA-N
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Description

5-Amino-3-(4-pyridazinyl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a pyridazine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, while pyridazines are six-membered rings with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-pyridazinyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of microwave-assisted reactions and eco-friendly solvents to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-pyridazinyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution can introduce alkyl or aryl groups into the molecule .

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-pyridazinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(4-pyridazinyl)isoxazole is unique due to the presence of both the amino group and the pyridazine ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

3-pyridazin-4-yl-1,2-oxazol-5-amine

InChI

InChI=1S/C7H6N4O/c8-7-3-6(11-12-7)5-1-2-9-10-4-5/h1-4H,8H2

InChI Key

FBLQRYBLXKCOSV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C2=NOC(=C2)N

Origin of Product

United States

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